molecular formula C10H13NO B12444393 1-(3-Methoxyphenyl)prop-2-EN-1-amine

1-(3-Methoxyphenyl)prop-2-EN-1-amine

Cat. No.: B12444393
M. Wt: 163.22 g/mol
InChI Key: LPSCNJIFXYAFMF-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)prop-2-EN-1-amine is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a prop-2-en-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)prop-2-EN-1-amine typically involves the reaction of 3-methoxybenzaldehyde with nitromethane to form 3-methoxy-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired amine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)prop-2-EN-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitro compounds.

    Reduction: Reduction reactions can yield primary amines or other reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(3-Methoxyphenyl)prop-2-EN-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenyl)prop-2-EN-1-amine
  • 1-(4-Methoxyphenyl)prop-2-EN-1-amine
  • 1-(3-Hydroxyphenyl)prop-2-EN-1-amine

Uniqueness

1-(3-Methoxyphenyl)prop-2-EN-1-amine is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-(3-methoxyphenyl)prop-2-en-1-amine

InChI

InChI=1S/C10H13NO/c1-3-10(11)8-5-4-6-9(7-8)12-2/h3-7,10H,1,11H2,2H3

InChI Key

LPSCNJIFXYAFMF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(C=C)N

Origin of Product

United States

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